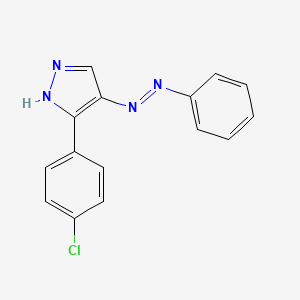

3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone

Description

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4/c16-12-8-6-11(7-9-12)15-14(10-17-20-15)19-18-13-4-2-1-3-5-13/h1-10H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYKZYKEKLVSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the reaction of 4-chlorophenylhydrazine with 4H-pyrazol-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the reaction of 3-(4-chlorophenyl)-4H-pyrazol-4-one with phenylhydrazine. This reaction can be facilitated under various conditions, including solvent-free methods and microwave-assisted synthesis, which enhance yield and purity.

Table 1: Synthesis Conditions for this compound

| Method | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Conventional Synthesis | Ethanol | 75 | |

| Microwave-Assisted Synthesis | Solvent-Free | 85 | |

| Vilsmeier-Haack Reaction | DMF | 80 |

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound displays effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism Exploration

In a controlled experiment, the anti-inflammatory effects were measured using a lipopolysaccharide (LPS)-induced model in mice. The administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to untreated controls, supporting its therapeutic application in inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and Pyrazoline Derivatives

3-(4-Chlorophenyl)-4H-Pyrazol-4-one N-(4-Chlorophenyl)hydrazone (CAS 338414-63-4) :

This analog replaces the N-phenyl group with N-(4-chlorophenyl), introducing an additional chlorine atom. The dual chlorination likely increases lipophilicity and may enhance cytotoxicity by improving membrane permeability. However, steric hindrance from the bulky 4-chlorophenyl group could reduce solubility compared to the N-phenyl analog .- N-Substituted Pyrazoline Carbaldehydes (): Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde feature a dihydropyrazoline core with carbaldehyde substituents. Fluorine substitution at the 4-position (vs. chlorine in the target compound) may alter dipole moments and hydrogen-bonding interactions .

Halogenated Chalcone Derivatives

- (E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-one (C1): This chalcone derivative shares the 4-chlorophenyl group but lacks the pyrazole ring. Cytotoxic studies () show moderate activity against cancer cell lines, suggesting that the 4-chlorophenyl moiety contributes to bioactivity.

- (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)prop-2-en-1-one (4CPHPP): DFT studies () reveal that the hydroxyl group at the 2-position facilitates intramolecular hydrogen bonding, stabilizing the enone system. In contrast, the target compound’s N-phenylhydrazone group may engage in intermolecular interactions (e.g., π-π stacking) rather than intramolecular stabilization .

Electronic and Structural Properties

Computational analyses using Multiwfn () and DFT/B3LYP/6-311G(d,p) () highlight key differences:

- HOMO-LUMO Gap : The target compound’s pyrazol-4-one core likely exhibits a narrower HOMO-LUMO gap compared to saturated pyrazolines (), enhancing electrophilicity and reactivity.

- Electrostatic Potential (ESP): The 4-chlorophenyl group creates a region of positive ESP, facilitating interactions with electron-rich biological targets. In contrast, fluorine-substituted analogs () show less pronounced ESP polarization .

Biological Activity

3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the compound's biological activity, including its antifungal, antitubercular, and anticancer properties.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3-(4-chlorophenyl)-4H-pyrazol-4-one with N-phenylhydrazine. The synthesis typically involves refluxing the reactants in a suitable solvent, which allows for the formation of the hydrazone linkage.

Antifungal Activity

Research indicates that derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one exhibit significant antifungal properties. In vitro studies have shown that these compounds are effective against various pathogenic fungal strains, demonstrating potential as antifungal agents. Specifically, certain derivatives have been reported to outperform standard antifungal medications like fluconazole against Candida species and Aspergillus species .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. In vitro tests against Mycobacterium tuberculosis H37Rv showed promising results, indicating that the pyrazole scaffold may be beneficial in developing new treatments for tuberculosis . The mechanism of action is believed to involve disruption of mycobacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, compounds based on this scaffold have shown efficacy against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) . The proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases, particularly through inhibition of cyclin-dependent kinases (CDKs) .

Case Studies

- Antifungal Evaluation : A study tested several derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one against four pathogenic fungal strains. Results indicated that some compounds exhibited antifungal activity comparable to or exceeding that of established drugs .

- Antitubercular Assessment : Another study focused on the antitubercular properties of pyrazole derivatives. The results highlighted a significant reduction in Mycobacterium tuberculosis viability, suggesting that modifications to the pyrazole structure could enhance efficacy against this pathogen .

- Cancer Cell Line Studies : In a series of experiments evaluating anticancer effects, derivatives were tested against multiple cancer cell lines. Results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity and induced apoptosis .

Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antifungal | High | Effective against Candida and Aspergillus species |

| Antitubercular | Moderate to High | Significant inhibition of Mycobacterium tuberculosis |

| Anticancer | High | Induction of apoptosis in various cancer cell lines |

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone, and how can reaction conditions be optimized?

The compound is synthesized via hydrazone formation, where 3-(4-chlorophenyl)-4H-pyrazol-4-one reacts with phenylhydrazine. A typical protocol involves refluxing equimolar amounts of the ketone and phenylhydrazine in ethanol (or another polar aprotic solvent) under acidic or neutral conditions for 1–3 hours . Optimization can include varying temperature (60–80°C), solvent polarity (e.g., DMF for sluggish reactions), or catalytic additives (e.g., acetic acid) to enhance yield. Purity is confirmed via TLC or HPLC, followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Spectroscopy :

- IR : Confirm hydrazone C=N stretching (1590–1620 cm⁻¹) and pyrazolone C=O (1660–1680 cm⁻¹) .

- NMR : NMR detects aromatic protons (δ 7.2–8.1 ppm) and hydrazone NH (δ 10–12 ppm, broad). NMR identifies pyrazolone carbonyl (δ 160–165 ppm) and imine (δ 145–150 ppm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NH signals) be resolved during structural validation?

Discrepancies in NH proton signals may arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent conformational changes. Solutions include:

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be engineered for desired properties?

The hydrazone NH and pyrazolone carbonyl groups form robust hydrogen bonds (e.g., N–H···O=C), often creating 1D chains or 2D sheets. Graph-set analysis (e.g., motifs) reveals these patterns. To engineer specific topologies:

Q. How do non-conventional synthesis methods (e.g., ultrasound) improve reaction efficiency or selectivity?

Ultrasound-assisted synthesis reduces reaction time (e.g., from hours to minutes) by enhancing mass transfer and cavitation. For example, irradiating the hydrazone-forming reaction at 40 kHz in ethanol increases yield by 15–20% compared to thermal methods. This approach minimizes side products (e.g., oxidation byproducts) and is ideal for air-sensitive intermediates .

Methodological Notes

- Synthetic Reproducibility : Always degas solvents to prevent oxidation of hydrazine intermediates .

- Crystallization Tips : Slow evaporation from DMSO/water mixtures (1:3 v/v) often yields diffraction-quality crystals .

- Data Validation : Use checkCIF/PLATON to validate crystallographic data and identify overlooked symmetry elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.